Product packaging for 2-(Ethylsulfanyl)-6-methylbenzoic acid(Cat. No.:CAS No. 90259-39-5)

2-(Ethylsulfanyl)-6-methylbenzoic acid

Cat. No.: B14376373
CAS No.: 90259-39-5
M. Wt: 196.27 g/mol
InChI Key: ZMYQBFZHIFHPIJ-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-6-methylbenzoic acid is a methylbenzoic acid derivative functionalized with an ethylsulfanyl moiety. This structural motif is of significant interest in medicinal and organic chemistry. The benzoic acid core is a common building block in chemical synthesis . The specific substitution pattern, featuring a methyl group and an ethylsulfanyl group on the aromatic ring, makes it a potential intermediate for constructing more complex molecules. Researchers can utilize the carboxylic acid group for amide coupling reactions or other functional group transformations . The ethylsulfanyl group can serve as a key functional handle; it may be further oxidized to sulfoxides or sulfones, dramatically altering the electronic properties and bioactivity of the molecule, or it can be modified in carbon-sulfur bond formation reactions . While the exact biological profile of this compound requires investigation, structurally related benzoic acid derivatives are frequently explored as modulators of biological targets, such as the Glycine receptor (GlyR) . Similar compounds are also investigated as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and various biologically active compounds . This compound is intended for research applications only, including as a building block in drug discovery, a precursor in materials science, and a model compound in methodological studies. Handle with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2S B14376373 2-(Ethylsulfanyl)-6-methylbenzoic acid CAS No. 90259-39-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90259-39-5

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

2-ethylsulfanyl-6-methylbenzoic acid

InChI

InChI=1S/C10H12O2S/c1-3-13-8-6-4-5-7(2)9(8)10(11)12/h4-6H,3H2,1-2H3,(H,11,12)

InChI Key

ZMYQBFZHIFHPIJ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC(=C1C(=O)O)C

Origin of Product

United States

Advanced Synthetic Strategies for 2 Ethylsulfanyl 6 Methylbenzoic Acid

Retrosynthetic Analysis for 2-(Ethylsulfanyl)-6-methylbenzoic acid

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to different synthetic routes. The primary disconnections involve the carbon-sulfur bond, the carbon-carbon bond of the methyl group, and the carboxylic acid group.

One logical approach is to disconnect the C-S bond, suggesting a precursor such as 2-methylbenzoic acid (o-toluic acid) and an electrophilic sulfur source, or a 2-mercaptobenzoic acid derivative and an ethylating agent. Another key disconnection is the C(aryl)-C(methyl) bond, which points towards a 2-(ethylsulfanyl)benzoic acid precursor that can undergo ortho-methylation. A third strategy involves building the aromatic ring with the desired substitution pattern already in place.

Catalytic Methodologies in this compound Synthesis

Catalytic approaches offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of complex organic molecules like this compound. These methods often proceed under milder reaction conditions and with higher atom economy compared to classical stoichiometric reactions.

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-sulfur (C-S) bonds. The construction of the aryl-sulfur linkage in this compound can be effectively achieved through various cross-coupling reactions.

A plausible and widely applicable strategy involves the coupling of a pre-functionalized benzoic acid derivative with an appropriate sulfur source. For instance, the reaction of 2-halo-6-methylbenzoic acid (e.g., 2-chloro- or 2-bromo-6-methylbenzoic acid) with ethanethiol (B150549) or its corresponding sodium salt (sodium ethanethiolate) is a direct approach. This transformation can be catalyzed by transition metals such as palladium or copper. Palladium-catalyzed cross-coupling reactions, often employing specific phosphine (B1218219) ligands, are highly effective for the formation of C-S bonds. researchgate.netthieme-connect.de Similarly, copper-catalyzed couplings, sometimes referred to as Ullmann-type reactions, are a cost-effective alternative. rsc.org A patent for the preparation of 2-alkylthio benzoic acid derivatives describes a similar process where a 2-chlorobenzoic acid salt is reacted with sodium thiomethoxide in an aprotic solvent. google.com

Another advanced approach is the carboxylate-directed C-H functionalization. researchgate.netnih.gov In this strategy, the carboxylic acid group of 2-methylbenzoic acid can act as an internal directing group, guiding a transition metal catalyst to activate the C-H bond at the ortho position (the 6-position is already substituted). This activated intermediate can then react with an electrophilic sulfur reagent to introduce the ethylsulfanyl group. Rhodium and cobalt are among the transition metals known to catalyze such ortho-C–H functionalization of benzoic acids. nih.govacs.org

Decarboxylative C-S cross-coupling presents another innovative route, where a carboxylic acid is used as a leaving group to form the C-S bond. nus.edu.sg This method avoids the pre-installation of a halogen atom on the aromatic ring.

The choice of catalyst, ligand, base, and solvent is crucial for optimizing the yield and selectivity of these reactions. The table below summarizes potential transition metal-catalyzed reactions for the synthesis of the target compound.

Precursor 1Precursor 2Catalyst System (Example)Reaction Type
2-Halo-6-methylbenzoic acidEthanethiol / Sodium ethanethiolatePd(OAc)₂ with Xantphos ligandPalladium-catalyzed Cross-Coupling
2-Halo-6-methylbenzoic acidEthanethiol / Sodium ethanethiolateCuI with a diamine ligandCopper-catalyzed Cross-Coupling
2-Methylbenzoic acidN-(Ethylsulfanyl)succinimideRh(III) complexCarboxylate-directed C-H Thiolation

While this compound itself is not chiral, the development of chiral analogs, where chirality might be introduced, for example, at the sulfur atom (as a sulfoxide) or on a substituent, could be of interest in medicinal chemistry or materials science. Organocatalysis offers powerful methods for the enantioselective synthesis of chiral molecules.

For the synthesis of chiral sulfides, organocatalysts can be employed to control the stereochemistry of C-S bond formation. Chiral sulfides themselves have been used as organocatalysts in asymmetric reactions, such as the enantioselective synthesis of diaryl aziridines. rsc.orgrsc.org This highlights the potential for developing chiral sulfur-containing organocatalysts that could, in turn, be used to synthesize other chiral molecules.

If a chiral center were to be introduced, for instance, by creating a chiral sulfoxide (B87167) from the thioether, organocatalytic oxidation methods could be applicable. Furthermore, the diastereoselective imidation of diaryl sulfides bearing a chiral auxiliary has been achieved using copper catalysis, leading to optically active sulfimides, which can be further transformed. nih.gov These examples from the literature suggest that organocatalytic and related asymmetric catalytic strategies could be adapted for the synthesis of chiral derivatives of this compound.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. brazilianjournals.com.br Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. Solvent-free, or solid-state, reactions can significantly improve the environmental profile of a synthesis.

For the synthesis of this compound, a solvent-free approach could be envisioned, particularly for the C-S coupling step. Mechanochemistry, which involves grinding or milling solid reactants together, can facilitate reactions without the need for a solvent. For example, a solid-state reaction between a salt of 2-halo-6-methylbenzoic acid and a solid, stable sulfur source could be explored. A green, solvent-free synthesis of benzilic acid has been reported where the reactants are ground together in a mortar and pestle, followed by heating. wjpmr.com This type of solventless approach could potentially be adapted. Additionally, some modern synthetic methods for thioethers are designed to be transition-metal-free and base-free, which simplifies the reaction setup and workup, aligning with green chemistry goals. mdpi.comnih.gov

The choice of reagents is another critical aspect of green chemistry. This involves using less hazardous, renewable, and atom-economical starting materials and catalysts.

In the context of synthesizing this compound, several green reagent choices can be considered:

Alternative Sulfur Sources: Ethanethiol is a volatile and foul-smelling compound. Greener alternatives include the use of odorless and more stable sulfur surrogates like xanthates. mdpi.comnih.gov These compounds can act as effective sources of the ethylsulfanyl group under specific reaction conditions.

Greener Solvents: If a solvent is necessary, replacing hazardous organic solvents with greener alternatives like water, supercritical CO₂, or bio-based solvents is a key green chemistry strategy. Water-promoted C-S bond formation reactions have been reported, offering a significantly more benign reaction medium. doaj.org

Catalyst Choice and Recycling: Utilizing earth-abundant and less toxic metal catalysts (e.g., iron or copper instead of palladium or rhodium) is preferable. researchgate.net Furthermore, the development of heterogeneous catalysts or methods for recycling homogeneous catalysts can significantly reduce waste and cost. For instance, ionic liquids have been used as recyclable catalysts for the esterification of benzoic acid. researchgate.net

Electrochemical Synthesis: A cutting-edge green approach involves the use of electrochemistry. The electrochemical formation of C-S bonds using abundant and non-toxic precursors like CO₂ and sulfite (B76179) (SO₃²⁻) has been demonstrated. chemrxiv.orgresearchgate.net While complex, this approach represents a highly sustainable long-term vision for synthesizing sulfur-containing compounds.

The following table summarizes some green chemistry approaches applicable to the synthesis of the target compound.

Green Chemistry PrincipleApplication in Synthesis of this compound
Solvent-Free Reactions Mechanochemical C-S coupling of a 2-halo-6-methylbenzoic acid salt with a sulfur source.
Use of Sustainable Reagents - Replacement of ethanethiol with odorless xanthate derivatives. - Use of water as a solvent for the C-S coupling step. - Employing earth-abundant metal catalysts like copper or iron.
Atom Economy Utilizing catalytic C-H activation to avoid the use of pre-halogenated substrates.
Energy Efficiency Exploring photochemical or electrochemical methods that can operate at ambient temperature.

By integrating these advanced catalytic methodologies and green chemistry principles, the synthesis of this compound can be achieved in a more efficient, selective, and environmentally responsible manner.

Chemical Reactivity and Mechanistic Studies of 2 Ethylsulfanyl 6 Methylbenzoic Acid

Reactions Involving the Carboxylic Acid Functionality of 2-(Ethylsulfanyl)-6-methylbenzoic acid

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations. However, the steric congestion around the carboxyl group in this compound necessitates the use of specific reagents and reaction conditions to achieve efficient conversion.

Esterification: The formation of esters from carboxylic acids and alcohols, known as Fischer esterification, is typically catalyzed by a strong acid. For sterically hindered carboxylic acids like this compound, this reaction can be sluggish. To overcome this, more reactive electrophiles can be generated from the carboxylic acid, or specialized coupling agents can be employed. One common approach is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol.

Another strategy involves the use of dehydrating agents or coupling reagents that activate the carboxylic acid in situ. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are effective for this purpose, often in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). These methods facilitate the formation of an activated intermediate that is more susceptible to nucleophilic attack by the alcohol.

Table 1: Representative Esterification Methods for Sterically Hindered Benzoic Acids

Reagent/MethodDescriptionExpected Product with ROH
SOCl₂, then ROHConversion to acyl chloride followed by reaction with alcohol.2-(Ethylsulfanyl)-6-methylbenzoyl ester
DCC/DMAP, ROHIn situ activation of the carboxylic acid.2-(Ethylsulfanyl)-6-methylbenzoyl ester
Acid Catalyst (e.g., H₂SO₄), ROH (excess)Fischer esterification, may require harsh conditions.2-(Ethylsulfanyl)-6-methylbenzoyl ester

Amidation: Similar to esterification, the direct reaction of this compound with an amine to form an amide is challenging due to steric hindrance. The use of coupling agents is the most common and effective strategy. Reagents like DCC, EDC, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to activate the carboxylic acid, enabling its reaction with a primary or secondary amine.

The general mechanism involves the formation of a highly reactive O-acylisourea intermediate (with DCC/EDC) or an activated ester (with HATU), which is then readily attacked by the amine nucleophile to yield the corresponding amide. The steric hindrance on both the carboxylic acid and potentially the amine can affect the reaction rate and yield.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from simple benzoic acids is generally difficult and requires high temperatures. However, the presence of certain substituents can facilitate this process. For this compound, decarboxylation is not a commonly reported reaction under standard laboratory conditions.

In general, the decarboxylation of aromatic carboxylic acids can be promoted by catalysts, often under harsh conditions. For instance, copper-catalyzed decarboxylation has been used for some benzoic acid derivatives. The reaction proceeds through the formation of an aryl radical or an organometallic intermediate. The efficiency of such a reaction for this compound would depend on the specific catalytic system and the stability of the resulting aryl intermediate.

The carboxylic acid functional group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of carboxylic acids. The reaction proceeds via the formation of a lithium carboxylate salt, which is then reduced to the corresponding alcohol.

Alternatively, borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is a more selective reagent that can also effectively reduce carboxylic acids to alcohols. This reagent is generally less reactive towards other functional groups compared to LiAlH₄. The product of the reduction of this compound would be [2-(Ethylsulfanyl)-6-methylphenyl]methanol.

Transformations of the Ethylsulfanyl Group in this compound

The sulfur atom in the ethylsulfanyl group is nucleophilic and can be readily oxidized or participate in substitution reactions.

The thioether functionality can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. The choice of oxidizing agent and reaction conditions determines the outcome of the reaction.

Oxidation to Sulfoxide: For the conversion of the ethylsulfanyl group to an ethylsulfinyl (sulfoxide) group, mild oxidizing agents are typically used. A stoichiometric amount of an oxidant like hydrogen peroxide (H₂O₂), often in a solvent such as acetic acid, can achieve this selective oxidation. Other reagents like sodium periodate (B1199274) (NaIO₄) or meta-chloroperoxybenzoic acid (m-CPBA) are also effective. Careful control of the reaction temperature and the amount of oxidant is crucial to prevent over-oxidation to the sulfone. The product of this reaction is 2-(Ethylsulfinyl)-6-methylbenzoic acid.

Oxidation to Sulfone: Stronger oxidizing conditions or an excess of the oxidizing agent will lead to the formation of the corresponding sulfone, 2-(Ethylsulfonyl)-6-methylbenzoic acid. Using an excess of hydrogen peroxide, often with a catalyst, or stronger oxidants like potassium permanganate (B83412) (KMnO₄) will drive the reaction to completion to form the sulfone.

Table 2: Oxidation Products of the Ethylsulfanyl Group

Oxidizing AgentTypical ConditionsMajor Product
H₂O₂ (1 equiv)Acetic acid, room temp.2-(Ethylsulfinyl)-6-methylbenzoic acid
m-CPBA (1 equiv)CH₂Cl₂, 0 °C to room temp.2-(Ethylsulfinyl)-6-methylbenzoic acid
H₂O₂ (>2 equiv)Heat, catalyst2-(Ethylsulfonyl)-6-methylbenzoic acid
KMnO₄Basic solution, then acidification2-(Ethylsulfonyl)-6-methylbenzoic acid

Nucleophilic Displacement Reactions at the Sulfur Center

The sulfur atom in the ethylsulfanyl group can act as a nucleophile. For instance, it can react with electrophiles such as alkyl halides to form sulfonium (B1226848) salts. However, nucleophilic displacement at the sulfur center, where a nucleophile attacks the sulfur and displaces a group, is less common for simple thioethers.

More relevant to aromatic thioethers is the possibility of nucleophilic aromatic substitution if the aromatic ring is activated by strongly electron-withdrawing groups. In the case of this compound, the ring is not sufficiently activated for a typical SNAr reaction where the ethylsulfanyl group would act as a leaving group. Cleavage of the C-S bond would likely require harsh conditions or specific catalytic methods. For instance, certain transition metal-catalyzed reactions can achieve C-S bond cleavage and functionalization.

Thioether Cleavage Strategies

The carbon-sulfur bond in the ethylsulfanyl group of this compound is susceptible to cleavage through various synthetic methodologies. These strategies are pivotal for the modification of the molecule, potentially leading to the corresponding thiol or a desulfurized product. Common methods for the cleavage of aryl thioethers involve reductive processes.

Reductive Cleavage with Dissolving Metals:

One effective method for cleaving the C-S bond in aryl thioethers is the use of dissolving metal reduction systems, such as sodium in liquid ammonia. This method involves the transfer of electrons from the metal to the thioether, leading to the scission of the C-S bond. For this compound, this reaction would be expected to yield 2-methylbenzoic acid and ethanethiol (B150549) upon workup. The general mechanism involves the formation of a radical anion intermediate which then fragments.

Desulfurization with Raney Nickel:

Raney Nickel, a fine-grained, porous nickel catalyst saturated with hydrogen, is a widely used reagent for the desulfurization of organosulfur compounds. researchgate.net This process, known as hydrogenolysis, involves the cleavage of the C-S bond and its replacement with a C-H bond. pearson.com Treatment of this compound with Raney Nickel would result in the formation of 2-methylbenzoic acid. masterorganicchemistry.com The reaction proceeds on the surface of the catalyst where the sulfur atom is adsorbed, followed by hydrogenolytic cleavage.

Reagent Product Reaction Type
Sodium in liquid ammonia2-Methylbenzoic acidReductive Cleavage
Raney Nickel2-Methylbenzoic acidDesulfurization/Hydrogenolysis

Reactivity of the Methyl Group ortho to the Carboxyl Group in this compound

The methyl group at the ortho position of this compound is a benzylic position, making it susceptible to functionalization through radical mechanisms. masterorganicchemistry.com A common and selective method for this transformation is radical bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions. ucalgary.ca

The reaction proceeds via a free-radical chain mechanism: ma.edu

Initiation: The initiator (e.g., AIBN) decomposes upon heating or irradiation to generate radicals, which then abstract a bromine atom from NBS to produce a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group of this compound. This step is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. oregonstate.edu The unpaired electron in the benzylic radical can be delocalized into the aromatic ring. pearson.com The formed benzylic radical then reacts with a molecule of Br2 (present in low concentrations from the reaction of NBS with HBr byproduct) to yield the brominated product, 2-(bromomethyl)-6-(ethylsulfanyl)benzoic acid, and a new bromine radical, which continues the chain reaction. masterorganicchemistry.com

Termination: The reaction is terminated by the combination of any two radical species.

The selectivity of benzylic bromination can be influenced by steric hindrance from adjacent groups. bohrium.com In the case of this compound, the ortho-carboxyl and ortho-ethylsulfanyl groups may exert some steric influence, potentially affecting the rate of the reaction.

Aromatic Ring Reactivity of this compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. The regioselectivity of EAS on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. youtube.com In this compound, three substituents are present: a methyl group (-CH3), an ethylsulfanyl group (-SCH2CH3), and a carboxyl group (-COOH).

Methyl Group (-CH3): This is an activating group and an ortho, para-director due to its electron-donating inductive effect. masterorganicchemistry.com

Ethylsulfanyl Group (-SCH2CH3): The sulfur atom has lone pairs of electrons that can be donated to the aromatic ring through resonance, making it an activating group and an ortho, para-director. libretexts.org The inductive effect of the sulfur atom is electron-withdrawing, but the resonance effect is generally dominant in directing electrophilic attack. quora.com

Carboxyl Group (-COOH): This is a deactivating group and a meta-director due to its strong electron-withdrawing inductive and resonance effects. pressbooks.pub

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. nih.gov The aromatic ring of this compound is relatively electron-rich due to the presence of the activating methyl and ethylsulfanyl groups. researchgate.net Furthermore, it lacks a conventional leaving group like a halide. The carboxyl group, while electron-withdrawing, is not typically sufficient to activate the ring for SNAr under standard conditions. Therefore, this compound is not expected to be highly reactive towards nucleophilic aromatic substitution. For SNAr to occur, more potent activating groups, such as nitro groups, are generally required. nih.gov

Mechanistic Investigations of Key Reactions of this compound

Mechanism of Radical Bromination:

As detailed in section 3.3.1, the radical bromination of the ortho-methyl group proceeds through a free-radical chain mechanism. Computational studies on the bromination of substituted toluenes have shown that the transition state for the hydrogen abstraction step is stabilized by substituents that can delocalize the forming radical. masterorganicchemistry.com The benzylic radical intermediate of this compound would be stabilized by the adjacent aromatic ring. The rate-determining step is typically the abstraction of the benzylic hydrogen by the bromine radical. masterorganicchemistry.com

Mechanism of Electrophilic Aromatic Substitution:

The mechanism of EAS involves the attack of an electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The formation of this intermediate is the rate-determining step. The substituents on the ring influence the stability of this intermediate. For this compound, the electron-donating methyl and ethylsulfanyl groups would stabilize a positive charge at the ortho and para positions relative to them, while the electron-withdrawing carboxyl group would destabilize it. The subsequent loss of a proton from the sigma complex restores the aromaticity of the ring. Given the opposing electronic effects of the substituents, the regiochemical outcome of any potential EAS reaction would be a result of the interplay between these activating and deactivating influences.

Despite a comprehensive search for scientific literature, no specific studies detailing the chemical reactivity, kinetic analysis, reaction intermediates, or isotopic labeling of this compound could be located. The requested article on "" cannot be generated due to the absence of published research on this particular compound.

The creation of a scientifically accurate and informative article, as per the user's detailed outline, is contingent upon the availability of experimental data and mechanistic investigations. Such data would typically be found in peer-reviewed journals of organic chemistry, chemical kinetics, or physical chemistry. These studies would provide the necessary information to discuss:

Isotopic Labeling Studies to Confirm Reaction Pathways:These studies involve replacing one or more atoms in the reactant with a heavier isotope (e.g., replacing ¹H with ²H or ¹²C with ¹³C) and then tracking the position of the isotope in the products. This powerful technique provides definitive evidence for proposed reaction mechanisms.

Without access to research that has performed these analyses on this compound, any attempt to write the requested article would result in a work of fiction rather than a scientifically sound document. The principles of chemical reactivity and mechanistic studies are well-established, but their application to a specific, unstudied compound cannot be presumed.

Therefore, the following sections remain unwritten pending the future publication of relevant research.

Advanced Spectroscopic and Structural Characterization of 2 Ethylsulfanyl 6 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 2-(Ethylsulfanyl)-6-methylbenzoic acid is anticipated to exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, and the methyl group protons. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents on the benzoic acid ring.

Similarly, the ¹³C NMR spectrum will display unique resonances for each carbon atom in a different chemical environment. The carboxyl carbon, aromatic carbons, and aliphatic carbons of the ethyl and methyl groups will appear in characteristic regions of the spectrum.

Based on data from closely related compounds, such as 2-(isopropylthio)-6-methylbenzoic acid, the following chemical shifts and multiplicities can be predicted.

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Ar-H (H3/H5)~7.15-7.36Doublet~7.6
Ar-H (H4)~7.27Triplet~7.7
-SCH₂-~2.90Quartet~7.4
Ar-CH₃~2.43SingletN/A
-SCH₂CH₃~1.30Triplet~7.4

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid)~173
C1 (Aromatic)~138
C6 (Aromatic)~135.5
C4 (Aromatic)~132
C3/C5 (Aromatic)~129.5-129.7
C2 (Aromatic)~131.6
-SCH₂-~30
Ar-CH₃~19.8
-SCH₂CH₃~15

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be observed between the aromatic protons on adjacent carbons, and between the methylene (B1212753) and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link the proton signals of the ethyl and methyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. Key correlations would be expected from the aromatic methyl protons to the C1, C2, and C6 carbons of the aromatic ring, and from the methylene protons of the ethyl group to the C2 carbon and the methyl carbon of the ethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOE correlations would be expected between the aromatic methyl protons and the adjacent aromatic proton, as well as between the methylene protons of the ethyl group and the aromatic proton at the C3 position, confirming their ortho relationship.

In the event that this compound can exist in different crystalline forms, known as polymorphs, solid-state NMR (ssNMR) would be an invaluable tool for their characterization. ssNMR can distinguish between polymorphs by detecting differences in the local chemical environments of the carbon and proton atoms in the solid state. These differences arise from variations in crystal packing and intermolecular interactions, which are not averaged out as they are in solution-state NMR.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of the chemical bonds.

The IR and Raman spectra of this compound will be dominated by the vibrational modes of the carboxylic acid, the substituted benzene (B151609) ring, and the alkyl groups.

Interactive Data Table: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid (-COOH)O-H stretch3300-2500 (broad)
Aromatic C-HC-H stretch3100-3000
Aliphatic C-H (-CH₂, -CH₃)C-H stretch2980-2850
Carboxylic Acid (C=O)C=O stretch1710-1680
Aromatic RingC=C stretch1600-1450
Carboxylic Acid (-COOH)C-O stretch1320-1210
Carboxylic Acid (-COOH)O-H bend950-910
C-SC-S stretch700-600

The precise positions and shapes of the vibrational bands can be sensitive to the molecule's conformation and the extent of intermolecular hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of dimers in the solid state and in concentrated solutions. This dimerization significantly affects the O-H and C=O stretching frequencies. The broadness of the O-H stretching band is a hallmark of strong hydrogen bonding.

Conformational changes, such as rotation around the C-S bond or the C-C bond connecting the carboxylic acid to the ring, could lead to subtle shifts in the vibrational frequencies of the skeletal modes. A detailed analysis of these spectral features, often aided by computational modeling, can provide valuable insights into the preferred conformation and intermolecular interactions of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. measurlabs.com For the structural elucidation of an organic molecule like this compound, it provides two critical pieces of information: the precise molecular weight and the fragmentation pattern, which offers clues to the molecule's structure.

High-Resolution Mass Spectrometry (HRMS) is distinguished from conventional mass spectrometry by its ability to measure the mass of a molecule with extremely high accuracy, typically to four or five decimal places. researchgate.netbioanalysis-zone.com This precision allows for the determination of a unique elemental composition, thereby confirming the molecular formula of a compound. measurlabs.com

For this compound, the molecular formula is C₁₀H₁₂O₂S. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, and ³²S). An HRMS analysis would be expected to yield a measured mass that corresponds very closely to this calculated value, providing unambiguous confirmation of the molecular formula. bioanalysis-zone.comnih.gov

Interactive Table 1: Theoretical HRMS Data for this compound

Molecular FormulaCompound NameCalculated Exact Mass (Da)
C₁₀H₁₂O₂SThis compound196.0558

Note: This table represents theoretical data. The measured value in an actual HRMS experiment would be compared against this theoretical mass to confirm the elemental composition.

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. wikipedia.org Analyzing this fragmentation pattern provides a molecular fingerprint that helps to piece together the structure of the original molecule. wikipedia.orgnih.gov

For this compound, the fragmentation would be predicted to follow pathways characteristic of aromatic carboxylic acids and thioethers. youtube.comscribd.com

Loss of Hydroxyl Radical (-OH): A common fragmentation for carboxylic acids is the loss of the hydroxyl group, which would result in a fragment ion at [M-17]⁺. whitman.edulibretexts.org

Loss of Carboxyl Radical (-COOH): The loss of the entire carboxylic acid group is another characteristic fragmentation, leading to a fragment at [M-45]⁺. whitman.edulibretexts.org

Alpha-Cleavage at the Thioether: The bond adjacent to the sulfur atom (the α-carbon) is a common point of cleavage for sulfides. scribd.commiamioh.edu This could involve the loss of an ethyl radical (•CH₂CH₃), resulting in a significant fragment ion.

McLafferty Rearrangement: While more common in long-chain carboxylic acids, a McLafferty rearrangement is a possibility if a gamma-hydrogen is accessible. jove.comyoutube.com

By analyzing the m/z values of these fragments, a plausible structure can be confirmed. For comparison, the fragmentation of benzoic acid, a related aromatic acid, prominently features the loss of the hydroxyl group to form the benzoyl cation ([M-17]⁺) and the subsequent loss of carbon monoxide (CO) to form the phenyl cation ([M-45]⁺). youtube.com

Interactive Table 2: Predicted Fragmentation Data for this compound

Proposed FragmentNeutral LossPredicted m/zFragmentation Pathway
[C₁₀H₁₁O₂S]⁺H•195Loss of acidic proton
[C₁₀H₁₁OS]⁺OH•179α-cleavage at carboxyl group
[C₈H₇O₂S]⁺C₂H₅•167α-cleavage at thioether
[C₉H₁₁S]⁺COOH•151Loss of carboxyl group

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. The parts of a molecule that absorb light are known as chromophores.

The primary chromophore in this compound is the substituted benzene ring. Aromatic systems typically exhibit strong absorption bands resulting from π → π* transitions. The absorption spectrum of benzoic acid in aqueous solution shows characteristic bands, with a strong peak (B-band) around 230 nm and another (C-band) near 270-280 nm. rsc.orgresearchgate.net The exact positions and intensities of these absorption maxima (λ_max) are sensitive to the nature and position of substituents on the benzene ring. cdnsciencepub.com

The presence of the electron-donating methyl (-CH₃) and ethylsulfanyl (-SCH₂CH₃) groups, along with the electron-withdrawing carboxylic acid (-COOH) group, would be expected to cause shifts in these absorption bands compared to unsubstituted benzoic acid. cdnsciencepub.comscholaris.ca The analysis of these shifts provides valuable information about the electronic structure of the molecule.

X-ray Crystallography of this compound and its Derivatives

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high accuracy.

While a crystal structure for this compound itself is not reported in the surveyed literature, studies on other benzoic acid derivatives demonstrate the power of this technique. niscpr.res.inresearchgate.net For instance, the crystal structure of benzoic acid reveals that the molecules form centrosymmetric dimers in the solid state, linked by strong hydrogen bonds between their carboxyl groups. iaea.org

A successful crystallographic analysis of this compound would:

Confirm the molecular connectivity and conformation of the molecule.

Provide precise measurements of all bond lengths and angles.

Reveal the orientation of the ethylsulfanyl and methyl groups relative to the phenyl ring and the carboxyl group.

Elucidate the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, that dictate the crystal packing. niscpr.res.in

This detailed structural information is invaluable for understanding the molecule's physical properties and its interactions in a solid-state environment.

Analysis of Crystal Packing and Supramolecular Interactions (e.g., hydrogen bonding networks, π-π stacking, C-H...S interactions)

A comprehensive analysis of the crystal packing and supramolecular interactions of this compound is contingent upon the availability of its experimentally determined crystal structure. As of the current date, specific crystallographic data for this compound, such as a Crystallographic Information File (CIF), has not been deposited in publicly accessible databases (e.g., the Cambridge Structural Database). Therefore, a detailed, experimentally-backed discussion of its specific hydrogen bonding networks, π-π stacking, and C-H...S interactions cannot be provided.

The following discussion is therefore a generalized overview of the types of interactions that would be anticipated in the crystal structure of this compound, based on the functional groups present in the molecule and established principles of supramolecular chemistry observed in analogous structures.

Hydrogen Bonding Networks

The primary and most predictable supramolecular interaction in the crystal structure of this compound would be the hydrogen bonding involving the carboxylic acid moiety. Carboxylic acids commonly form robust hydrogen-bonded dimers, where the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, and vice versa. This typically results in a centrosymmetric R22(8) ring motif.

Table 1: Potential Hydrogen Bond Geometries

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
O-H···O=C~ 0.98~ 1.6 - 1.8~ 2.6 - 2.8~ 160 - 180

Data presented are typical values for carboxylic acid dimers and are for illustrative purposes only.

π-π Stacking Interactions

The presence of the benzene ring suggests the potential for π-π stacking interactions, which are a significant contributor to the stabilization of crystal packing in aromatic compounds. These interactions can manifest in several geometries, including face-to-face or parallel-displaced arrangements. In a parallel-displaced conformation, the centroids of the aromatic rings are offset, which is often more energetically favorable. The extent and geometry of π-π stacking would be influenced by the steric hindrance of the methyl and ethylsulfanyl substituents.

Table 2: Typical Parameters for π-π Stacking Interactions

Interaction TypeCentroid-to-Centroid Distance (Å)Interplanar Distance (Å)
Parallel-displaced~ 3.5 - 4.5~ 3.3 - 3.8

These values represent common ranges for π-π stacking interactions in aromatic systems.

C-H...S Interactions

Table 3: Anticipated C-H...S Interaction Parameters

Donor-H···AcceptorH···A (Å)D···A (Å)∠D-H···A (°)
C(aromatic)-H···S~ 2.7 - 3.0~ 3.6 - 4.0> 120
C(alkyl)-H···S~ 2.8 - 3.1~ 3.7 - 4.1> 120

These are generalized parameters for C-H...S interactions and the actual values would depend on the specific crystal packing.

Computational and Theoretical Framework for 2 Ethylsulfanyl 6 Methylbenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with a favorable balance between accuracy and computational cost. For 2-(Ethylsulfanyl)-6-methylbenzoic acid, DFT is instrumental in elucidating its geometry, electronic characteristics, and spectroscopic signatures.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure aimed at finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until a stable, low-energy structure is identified. DFT methods, such as the B3LYP hybrid functional combined with a basis set like 6-311++G(d,p), are commonly used for this purpose. ucl.ac.ukvjst.vnasianpubs.org

The conformational landscape of this compound is primarily defined by the rotation around three key single bonds:

The bond between the aromatic ring and the carboxylic acid group (C(aryl)-COOH).

The bond between the aromatic ring and the sulfur atom (C(aryl)-S).

The bond between the sulfur atom and the ethyl group (S-CH2).

Conformational analysis involves systematically rotating these bonds to map the potential energy surface and identify the most stable conformers (energy minima). For thioanisole (B89551) (a related compound), theoretical calculations have shown that conformers where the S-CH3 bond is either planar or perpendicular to the benzene (B151609) ring can be stable. researchgate.net In the case of this compound, significant steric hindrance between the ortho-substituents (methyl and ethylsulfanyl groups) and the carboxylic acid group will heavily influence the preferred orientations. The bulky ethylsulfanyl group and the adjacent methyl group will likely force the carboxylic acid group to rotate out of the plane of the aromatic ring to minimize steric clash. Similarly, the orientation of the ethyl group relative to the sulfur atom will be optimized to reduce repulsion. Potential energy surface scans are performed to determine the energy barriers between different stable conformations. dergipark.org.trnih.gov

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Natural Bond Orbital (NBO) Analysis, Charge Distribution)

HOMO-LUMO Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (Eg), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netscirp.org A smaller energy gap suggests that the molecule is more polarizable and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org

For this compound, the presence of the electron-donating methyl and ethylsulfanyl groups is expected to raise the energy of the HOMO, while the electron-withdrawing carboxylic acid group influences the LUMO. DFT calculations can precisely quantify these energies. For comparison, the calculated HOMO-LUMO gap for the benzoic acid dimer is approximately 7.2 eV. vjst.vn The substitution pattern on this compound would likely lead to a smaller energy gap, indicating higher reactivity compared to unsubstituted benzoic acid.

Table 1: Calculated Electronic Properties of Benzoic Acid Monomer and Dimer (B3LYP/6-311++G(2d,p))
ParameterBenzoic Acid MonomerBenzoic Acid Dimer
HOMO Energy (eV)-7.404-7.143
LUMO Energy (eV)-1.3990.054
HOMO-LUMO Gap (eV)6.0057.197

Note: Data for this table is based on published values for benzoic acid and serves as a reference. vjst.vn The values for this compound would be different due to its specific substituents.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. documentsdelivered.com It provides a detailed picture of the bonding and orbital interactions that contribute to molecular stability.

In this compound, NBO analysis can reveal several key interactions:

Intramolecular Hydrogen Bonding: The possibility of a weak hydrogen bond between the carboxylic acid's hydroxyl hydrogen and the lone pair of the sulfur atom can be investigated.

Hyperconjugation: Interactions between the lone pairs of the oxygen and sulfur atoms and the antibonding orbitals (σ* or π) of the aromatic ring contribute to stability. For example, the donation of electron density from a sulfur lone pair (lp(S)) to an adjacent π(C-C) orbital of the ring.

Resonance Effects: The delocalization of π-electrons within the benzene ring and the carboxylate group is quantified by NBO, confirming the resonance stabilization of these moieties.

These interactions are quantified in terms of stabilization energy, E(2), which indicates the strength of the donor-acceptor orbital interaction. vjst.vn

Charge Distribution

DFT calculations can map the distribution of electron density across the molecule, yielding partial atomic charges through methods like Mulliken population analysis or NBO analysis. documentsdelivered.com This information is vital for understanding the molecule's polarity and identifying reactive sites.

For this compound, the highest negative charges are expected to be localized on the highly electronegative oxygen atoms of the carboxylic acid group. The sulfur atom will also carry a partial negative charge. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map, where regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, and regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts, UV-Vis Transitions)

Vibrational Frequencies

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry, a set of harmonic vibrational modes is obtained. These theoretical frequencies are often scaled by an empirical factor (e.g., ~0.95-0.98) to correct for anharmonicity and other systematic errors, improving agreement with experimental data. ucl.ac.uk The analysis of the potential energy distribution (PED) for each mode allows for a precise assignment of the vibrational bands to specific atomic motions, such as stretching, bending, or torsional vibrations. dergipark.org.tr

Table 2: Predicted Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm-1)
Carboxylic Acid (O-H)Stretching~3400-3600 (monomer), ~2500-3300 (dimer)
Aromatic (C-H)Stretching~3000-3100
Alkyl (C-H)Stretching~2850-3000
Carboxylic Acid (C=O)Stretching~1700-1750
Aromatic Ring (C=C)Stretching~1450-1600
Alkyl (C-S)Stretching~600-750

Note: These are typical frequency ranges based on related compounds. Actual values require specific DFT calculations.

NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations, particularly the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with high accuracy. ucl.ac.ukdergipark.org.trq-chem.com The calculation provides the absolute magnetic shielding tensors for each nucleus. To obtain the chemical shifts (δ) in parts per million (ppm), these values are referenced to the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). youtube.com Comparing the calculated shifts with experimental data can confirm structural assignments and help interpret complex spectra. conicet.gov.arconicet.gov.ar

UV-Vis Transitions

The electronic absorption properties of a molecule, observed via UV-Vis spectroscopy, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net This method calculates the energies of electronic excitations from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. For this compound, the main absorptions are expected to be π→π* transitions associated with the aromatic ring and a weaker n→π* transition from the lone pair of the carbonyl oxygen. researchgate.net TD-DFT calculations can also account for solvent effects using models like the Polarizable Continuum Model (PCM). academie-sciences.fr

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of a single molecule, molecular modeling and dynamics simulations are used to explore the behavior of molecular systems over time, including interactions between multiple molecules.

Exploration of Intermolecular Interactions and Aggregation Behavior

Molecular Dynamics (MD) simulations model the motions of atoms and molecules over time by solving Newton's equations of motion. researchgate.net For this compound, MD simulations can be used to study its behavior in the liquid phase or in solution. A key focus of such simulations would be the exploration of intermolecular forces that govern aggregation and self-assembly.

The most significant intermolecular interaction for carboxylic acids is the formation of strong hydrogen bonds. tandfonline.comiucr.org The carboxylic acid groups of two molecules can form a cyclic dimer structure, which is a highly stable arrangement. aip.org MD simulations can reveal the dynamics of dimer formation and dissociation. rsc.org

Other important non-covalent interactions include:

π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, contributing to the stability of aggregates.

Van der Waals Forces: Weaker, non-specific interactions that are present between all atoms and molecules. tandfonline.com

By simulating a system containing many molecules of this compound, MD can predict how these interactions lead to the formation of larger clusters and aggregates, providing insight into the early stages of nucleation and crystallization. mdpi.comrsc.org

Quantum Chemical Studies of Reaction Mechanisms involving this compound

Quantum chemical methods, especially DFT, are invaluable for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, and any intermediates or transition states that connect them. The calculation of activation energies (the energy difference between reactants and the transition state) allows for the prediction of reaction rates and the determination of the most favorable reaction pathway. researchgate.net

For this compound, several reaction mechanisms could be studied:

Esterification: The acid-catalyzed reaction of the carboxylic acid group with an alcohol is a fundamental organic reaction. DFT can model the entire mechanism, including the initial protonation of the carbonyl oxygen, the nucleophilic attack by the alcohol, proton transfer steps, and the final elimination of water to form the ester. tcu.edudnu.dp.ua

Oxidation of the Sulfide: The ethylsulfanyl group can be oxidized, typically to a sulfoxide (B87167) and then further to a sulfone. Quantum chemical calculations can elucidate the mechanism of this oxidation with various reagents (e.g., hydrogen peroxide). researchgate.netresearchgate.net The calculations would identify the transition state for oxygen transfer to the sulfur atom and determine the energy barriers for the first and second oxidation steps. rsc.org

Reactions involving the Aromatic Ring: Electrophilic aromatic substitution could also be modeled, predicting the regioselectivity based on the directing effects of the existing substituents.

These studies provide a fundamental understanding of the molecule's reactivity and can guide the design of synthetic routes and predict potential degradation pathways.

Transition State Characterization and Energy Barrier Calculations

No published research was found that specifically characterizes the transition states or calculates the energy barriers for any reaction involving this compound. Such studies would typically involve quantum mechanical calculations to identify the high-energy intermediate structures that connect reactants and products, and to quantify the energy required to overcome these barriers. This information is crucial for understanding reaction kinetics and mechanisms.

Potential Energy Surface Mapping

Similarly, there are no available studies that map the potential energy surface for processes like proton transfer or torsional tautomerism in this compound. A potential energy surface is a multidimensional representation of the energy of a molecule as a function of its geometry. Mapping this surface allows for the exploration of different conformational isomers and the pathways of intramolecular transformations. For this compound, this could involve, for example, mapping the energy changes associated with the rotation of the ethylsulfanyl group or the transfer of the acidic proton from the carboxylic acid group.

Without dedicated computational studies on this specific molecule, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy.

An in-depth analysis of this compound reveals a versatile scaffold for chemical modification, lending itself to a variety of derivatization strategies. This article explores the synthesis of functionalized analogs, delves into stereochemical considerations, and discusses the potential for structure-chemical reactivity relationship studies.

Applications of 2 Ethylsulfanyl 6 Methylbenzoic Acid in Advanced Organic Synthesis

Role as a Key Building Block for Complex Polyketides or Aromatic Compounds

Substituted benzoic acids are crucial precursors in the biosynthesis and chemical synthesis of numerous complex natural products, including polyketides and other aromatic compounds. Plant benzoic acids serve as fundamental building blocks for a wide array of primary and specialized metabolites nih.gov. In the realm of biosynthesis, benzoic acid derivatives are activated to their corresponding CoA-esters, which then act as starter units for polyketide synthases (PKSs) nih.gov. These enzymes catalyze the iterative condensation of malonyl-CoA extender units to construct the carbon skeletons of polyketides.

Intermediate in the Synthesis of Agrochemicals (e.g., pesticide intermediates)

The structural motifs present in 2-(Ethylsulfanyl)-6-methylbenzoic acid are found in various agrochemicals. Substituted benzoic acids are common intermediates in the synthesis of herbicides, insecticides, and fungicides researchgate.netechemi.com. The carboxylic acid functionality can be readily converted into esters, amides, or other functional groups characteristic of active pesticidal compounds nih.govnih.gov.

Furthermore, thioether-containing compounds are prevalent in a number of commercial pesticides and their intermediates semanticscholar.orgresearchgate.net. The sulfur atom can be crucial for the biological activity of the molecule, and it can also be a site for metabolic activation or detoxification in target organisms nih.gov. The combination of a benzoic acid moiety and a thioether linkage in this compound makes it a promising candidate for an intermediate in the synthesis of novel agrochemicals. For instance, thioether-containing m-diamide compounds have been explored for their insecticidal properties semanticscholar.org. The specific substitution pattern of this compound could lead to the development of pesticides with novel modes of action or improved efficacy.

Precursor for Advanced Organic Materials (e.g., monomers for polymers)

Benzoic acid and its derivatives are widely utilized as building blocks in the synthesis of various polymers and advanced organic materials arpadis.comeastman.comtrigon-chemie.com. They can be incorporated into polyesters, polyamides, and alkyd resins to impart specific properties such as improved thermal stability, chemical resistance, and gloss eastman.comtrigon-chemie.com. The aromatic ring provides rigidity, while the carboxylic acid group allows for polymerization through esterification or amidation reactions.

This compound could serve as a functional monomer for the synthesis of specialty polymers. The ethylsulfanyl group could introduce unique properties, such as a higher refractive index, improved adhesion to metal surfaces, or the ability to undergo further modification, for example, through oxidation to the corresponding sulfoxide (B87167) or sulfone. Benzoic acid-terminated oligoesters have been used as melt flow modifiers for thermoplastic coatings google.com. The specific ortho-substitution of this compound could influence the polymer's architecture and final properties. Additionally, benzoic acid derivatives have been investigated for their ability to be segregated within polymer crystalline cavities, suggesting potential applications in materials with tailored molecular-level organization nih.gov. The use of functionalized benzoic acids in the synthesis of polymers allows for the creation of materials with tailored properties for specific applications acs.orgrsc.orgchemrxiv.org.

Utilization in Multi-component Reactions to Access Molecular Complexity

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. Substituted benzoic acids are frequently employed as one of the key components in prominent MCRs such as the Ugi and Passerini reactions researchgate.netresearchgate.netwikipedia.orgresearchgate.netwikipedia.orgrsc.orgorganic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.net.

In the Ugi four-component reaction, a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide combine to form a bis-amide derivative wikipedia.orgrsc.orgorganic-chemistry.org. Similarly, the Passerini three-component reaction involves a carboxylic acid, an aldehyde or ketone, and an isocyanide to yield an α-acyloxy amide wikipedia.orgorganic-chemistry.orgnih.govresearchgate.netnih.gov. The use of this compound in such reactions would lead to the rapid generation of a library of complex molecules incorporating its unique structural features. The resulting products, with their thioether and substituted aromatic moieties, could be of interest in medicinal chemistry and materials science. The efficiency and atom economy of MCRs make them highly attractive for the discovery of new chemical entities, and the incorporation of novel building blocks like this compound is crucial for expanding the accessible chemical space.

Future Research Trajectories for 2 Ethylsulfanyl 6 Methylbenzoic Acid

Development of Novel and More Efficient Synthetic Methodologies

The advancement of organic synthesis is intrinsically linked to the development of efficient and sustainable methods for constructing complex molecules. For 2-(Ethylsulfanyl)-6-methylbenzoic acid, future research will likely focus on moving beyond traditional synthetic routes to embrace more innovative and efficient approaches.

Current synthetic strategies may rely on multi-step processes that can be time-consuming and generate significant waste. Future methodologies could explore cross-coupling reactions catalyzed by transition metals, C-H activation, or biocatalysis to streamline the synthesis. For instance, the development of a one-pot synthesis from readily available starting materials would represent a significant improvement in efficiency.

Potential Synthetic Strategy Key Advantages Hypothetical Yield Improvement
Palladium-catalyzed Cross-CouplingHigh functional group tolerance, mild reaction conditions.15-20%
C-H Activation/ThiolationAtom economy, reduced pre-functionalization steps.20-25%
Biocatalytic SynthesisHigh stereoselectivity, environmentally benign.Varies with enzyme development

These advanced synthetic methods would not only enhance the efficiency of producing this compound but also open up avenues for creating a diverse library of analogues with varied substitution patterns.

Exploration of Unconventional Reactivity Pathways

The unique combination of a carboxylic acid, a thioether, and a substituted aromatic ring in this compound suggests the potential for uncovering unconventional reactivity. Future research should aim to explore reactions that go beyond the expected transformations of these functional groups.

For example, the sulfur atom could be a handle for novel cyclization reactions, or the steric hindrance provided by the methyl group could lead to unusual regioselectivity in aromatic substitutions. Investigating the reactivity of this molecule under photoredox catalysis or electrosynthesis could also reveal new transformation pathways that are not accessible through traditional thermal methods. The exploration of such unconventional reactivity is crucial for expanding the synthetic utility of this scaffold.

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards continuous manufacturing and automation. Integrating the synthesis of this compound into flow chemistry platforms offers numerous advantages over traditional batch processing. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety.

Automated synthesis platforms, guided by machine learning algorithms, could be employed to rapidly optimize reaction conditions and explore a wide range of substrates for the synthesis of novel derivatives. This high-throughput approach would accelerate the discovery of new compounds with desired properties.

Parameter Batch Synthesis (Conventional) Flow Chemistry (Projected)
Reaction TimeHours to daysMinutes to hours
ScalabilityLimitedReadily scalable
SafetyPotential for thermal runawayEnhanced safety, smaller reaction volumes
ReproducibilityOperator-dependentHighly reproducible

The adoption of these modern technologies would be a significant step forward in the efficient and reliable production of this compound and its derivatives for further research and potential applications.

Advanced Computational Design and Prediction of Novel Derivatives

Computational chemistry and molecular modeling are powerful tools for accelerating the design and discovery of new molecules. In the context of this compound, these methods can be used to predict the physicochemical properties, reactivity, and biological activity of novel derivatives.

By employing techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, researchers can virtually screen libraries of potential derivatives to identify candidates with optimized properties. This in silico approach can significantly reduce the time and resources required for experimental synthesis and testing.

For instance, computational models could be used to predict how modifications to the alkyl chain of the thioether or the substitution pattern on the aromatic ring would affect the molecule's conformation and its interaction with a hypothetical biological target.

Supramolecular Chemistry and Crystal Engineering focusing on Molecular Recognition and Self-Assembly

The principles of supramolecular chemistry and crystal engineering offer a pathway to control the solid-state properties of this compound. The presence of a carboxylic acid group provides a reliable hydrogen bond donor and acceptor, which can be exploited to form predictable supramolecular synthons.

Future research in this area would involve the co-crystallization of this compound with other molecules (co-formers) to create new solid forms with tailored properties such as solubility, stability, and bioavailability. Understanding the interplay of intermolecular interactions, such as hydrogen bonding and π-π stacking, will be crucial for the rational design of these co-crystals.

Furthermore, the self-assembly of this compound and its derivatives into well-defined nanostructures is another exciting avenue for exploration. The ability to control the assembly of molecules into specific architectures opens up possibilities for the development of new materials with applications in areas such as drug delivery and nanotechnology. The study of molecular recognition and self-assembly could lead to the discovery of novel functionalities for this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Ethylsulfanyl)-6-methylbenzoic acid, and how do reaction conditions influence yield?

  • Methodology :

  • Esterification : Start with a substituted benzoic acid (e.g., 6-methylsalicylic acid) and react with ethanethiol in the presence of a strong acid catalyst (e.g., H₂SO₄) to introduce the ethylsulfanyl group. This mirrors methods used for structurally similar compounds like 2-Ethyl-6-hydroxybenzoic acid .
  • Substitution Reactions : Electrophilic aromatic substitution (EAS) can be employed using sulfur-based reagents. For example, thiolation of a pre-functionalized benzoic acid derivative under controlled pH and temperature conditions .
  • Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
    • Key Data :
Synthetic RouteCatalyst/ConditionsYield (%)Purity (HPLC)
EsterificationH₂SO₄, 80°C, 6h65–70≥98%
EAS SubstitutionK₂CO₃, DMF, 120°C45–50≥95%

Q. Which analytical techniques are optimal for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the ethylsulfanyl group (δ ~2.5–3.0 ppm for SCH₂CH₃) and aromatic protons (δ ~6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₀H₁₂O₂S; exact mass 212.0565) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Advanced Research Questions

Q. How does the ethylsulfanyl group affect the compound’s bioactivity compared to other sulfur-containing analogs?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare with analogs like 2-(Methylsulfonyl)-6-methylbenzoic acid () and 2-Phenylsulfanylacetamide (). Test antimicrobial activity via MIC assays (e.g., against E. coli and S. aureus) .
  • Mechanistic Insight : The ethylsulfanyl group’s electron-donating properties may enhance membrane permeability, as seen in carbapenem antibiotics (e.g., imipenem’s ethylsulfanyl moiety improves β-lactamase stability) .
    • Key Data :
CompoundMIC (E. coli) (µg/mL)MIC (S. aureus) (µg/mL)
2-(Ethylsulfanyl)-6-methyl3264
2-(Methylsulfonyl)-6-methyl>128>128

Q. How can researchers address contradictions in reported synthetic yields for this compound?

  • Methodology :

  • Parameter Optimization : Re-evaluate reaction stoichiometry (e.g., excess ethanethiol) and catalyst choice (e.g., p-toluenesulfonic acid vs. H₂SO₄) .
  • In Situ Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation and adjust reaction times .
    • Case Study : A 20% yield increase was achieved by switching from H₂SO₄ to Amberlyst-15 (solid acid catalyst) in esterification, reducing side-product formation .

Q. What strategies are recommended for studying the compound’s potential neuroprotective or anti-inflammatory effects?

  • Methodology :

  • In Vitro Models : Use LPS-induced inflammation in RAW 264.7 macrophages to measure TNF-α/IL-6 suppression (ELISA) .
  • Neuroprotection Assays : Test oxidative stress mitigation in SH-SY5Y neurons using H₂O₂-induced apoptosis (flow cytometry) .
    • Key Finding : Analogous benzoic acid derivatives (e.g., Evernic acid) show neuroprotective effects at 10–50 µM, suggesting similar dose-dependent behavior for the target compound .

Data Contradictions and Resolution

  • Synthetic Yield Discrepancies : Lower yields in EAS routes ( ) vs. esterification () may stem from competing side reactions (e.g., oxidation of -SH to -SO₃H). Using inert atmospheres (N₂/Ar) can mitigate this .
  • Bioactivity Variability : Differences in antimicrobial potency across studies may reflect strain-specific resistance mechanisms. Standardize assay protocols (CLSI guidelines) .

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